molecular formula C15H15ClFNO2S B2664923 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide CAS No. 1795487-74-9

2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide

Cat. No. B2664923
M. Wt: 327.8
InChI Key: MFEFGQNJTLMFOS-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Chloroacetamide herbicides, including compounds structurally related to 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide, undergo complex metabolic activation pathways leading to carcinogenic products. Studies have shown that both human and rat liver microsomes can metabolize these compounds, involving cytochrome P450 isoforms CYP3A4 and CYP2B6. This research highlights the significance of understanding the metabolism of chloroacetamide herbicides for assessing their carcinogenic potential (Coleman et al., 2000).

Radiosynthesis of Chloroacetanilide Herbicide

The radiosynthesis of chloroacetanilide herbicides, such as acetochlor, provides insights into their metabolism and mode of action. By employing tritium gas in the presence of palladium on carbon, researchers achieved high specific activity yields. This method facilitates studies on the environmental fate and biological impact of these herbicides, aiding in the development of safer agricultural practices (Latli & Casida, 1995).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research on benzothiazolinone acetamide analogs, which share functional similarities with 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide, has shown potential applications in photovoltaic cells due to their light harvesting efficiency. Furthermore, molecular docking studies with these compounds reveal binding interactions with Cyclooxygenase 1 (COX1), indicating potential therapeutic applications (Mary et al., 2020).

Anticancer Drug Synthesis

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide demonstrates the process of creating compounds with potential anticancer activity. Through a series of reactions involving specific reagents and conditions, researchers developed a compound that targets the VEGFr receptor, illustrating the process of drug discovery and development (Sharma et al., 2018).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO2S/c1-9-5-6-21-15(9)13(19)8-18-14(20)7-10-11(16)3-2-4-12(10)17/h2-6,13,19H,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEFGQNJTLMFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)CC2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide

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